Guanidine, 1-butyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)-
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Overview
Description
Guanidine, 1-butyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the class of guanidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of amines with cyanamides or thioureas. For this specific compound, a multi-step synthesis might be required, involving:
Formation of the quinoline ring: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid.
Introduction of the thiazole ring: This can be done through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling reactions: The final step would involve coupling the quinoline and thiazole rings with the guanidine moiety under specific conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Guanidine derivatives can undergo oxidation reactions, often leading to the formation of urea derivatives.
Reduction: Reduction reactions can convert guanidines to amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the guanidine structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted guanidines.
Scientific Research Applications
Chemistry: Used as catalysts in organic synthesis.
Biology: Studied for their role in enzyme inhibition.
Medicine: Investigated for their potential as antiviral, antibacterial, and anticancer agents.
Industry: Used in the production of polymers and as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of guanidine derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. They can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors. The specific pathways and molecular targets depend on the structure of the guanidine derivative and the biological system .
Comparison with Similar Compounds
Similar Compounds
Guanidine hydrochloride: Commonly used in protein denaturation studies.
Aminoguanidine: Studied for its potential to inhibit advanced glycation end-products.
Methylguanidine: Known for its role in metabolic studies.
Uniqueness
The uniqueness of Guanidine, 1-butyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)- lies in its complex structure, which combines the quinoline and thiazole rings with the guanidine moiety. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler guanidine derivatives.
Properties
CAS No. |
71079-45-3 |
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Molecular Formula |
C18H21N5S |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
2-butyl-1-(2-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C18H21N5S/c1-3-4-9-19-17(23-18-20-10-11-24-18)22-16-12-13(2)21-15-8-6-5-7-14(15)16/h5-8,10-12H,3-4,9H2,1-2H3,(H2,19,20,21,22,23) |
InChI Key |
WZUBHXHNUJYUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(NC1=CC(=NC2=CC=CC=C21)C)NC3=NC=CS3 |
Origin of Product |
United States |
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